molecular formula C9H9N3O B6591732 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde CAS No. 1516833-31-0

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Cat. No.: B6591732
CAS No.: 1516833-31-0
M. Wt: 175.19 g/mol
InChI Key: HJTPTRBRPJZZKW-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound with the molecular formula C9H9N3O. It is characterized by a pyrazolo[3,4-b]pyridine core structure, which is a fused ring system containing both pyrazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . The reaction conditions often include the use of tetrahydrofuran as a solvent and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and readily available starting materials, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.

    Reduction: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde: Similar structure but with a single methyl group.

    1,6-Dimethyl-1H-pyrazolo[3,4-c]pyridine-4-carbaldehyde: Different ring fusion pattern.

    1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Oxidized form of the aldehyde.

Uniqueness

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde functional group, which allows for further chemical modifications and applications in various fields .

Properties

IUPAC Name

1,6-dimethylpyrazolo[3,4-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-7(5-13)8-4-10-12(2)9(8)11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTPTRBRPJZZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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